molecular formula C12H15NO4S B2852835 4-[(Cyclopentylamino)sulfonyl]benzoic acid CAS No. 436089-84-8

4-[(Cyclopentylamino)sulfonyl]benzoic acid

Cat. No. B2852835
CAS RN: 436089-84-8
M. Wt: 269.32
InChI Key: GSMNEBXKOSVTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Cyclopentylamino)sulfonyl]benzoic acid (4-CPAB) is an organic compound belonging to the family of carboxylic acids. It is a colorless solid with a melting point of approximately 160°C. 4-CPAB is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent for the synthesis of various compounds, such as amides, esters, and aldehydes. 4-CPAB is of great interest to scientists due to its wide range of applications in the pharmaceutical, chemical, and biochemical industries.

Mechanism Of Action

The exact mechanism of action of 4-[(Cyclopentylamino)sulfonyl]benzoic acid is not fully understood. However, it is believed that the compound acts as a proton donor in the reaction of cyclopentanone with hydroxylamine hydrochloride. This reaction yields 4-[(Cyclopentylamino)sulfonyl]benzoic acid and cyclopentanol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(Cyclopentylamino)sulfonyl]benzoic acid are not fully understood. However, it is believed that the compound may have potential applications in the treatment of certain diseases, such as cancer and Alzheimer’s disease. In addition, 4-[(Cyclopentylamino)sulfonyl]benzoic acid may have potential applications in the treatment of inflammation and other conditions.

Advantages And Limitations For Lab Experiments

The major advantage of using 4-[(Cyclopentylamino)sulfonyl]benzoic acid in lab experiments is its wide range of applications in the pharmaceutical, chemical, and biochemical industries. Additionally, 4-[(Cyclopentylamino)sulfonyl]benzoic acid is relatively inexpensive and easy to synthesize. However, there are some limitations to using 4-[(Cyclopentylamino)sulfonyl]benzoic acid in lab experiments. For example, the exact mechanism of action of 4-[(Cyclopentylamino)sulfonyl]benzoic acid is not fully understood, and the biochemical and physiological effects of the compound are not yet known.

Future Directions

There are several potential future directions for the use of 4-[(Cyclopentylamino)sulfonyl]benzoic acid in scientific research. These include the use of 4-[(Cyclopentylamino)sulfonyl]benzoic acid in the synthesis of new pharmaceuticals, dyes, and other organic compounds. Additionally, 4-[(Cyclopentylamino)sulfonyl]benzoic acid could be used to synthesize polymers and surfactants. Furthermore, further research could be conducted to better understand the biochemical and physiological effects of 4-[(Cyclopentylamino)sulfonyl]benzoic acid, as well as its potential applications in the treatment of diseases such as cancer and Alzheimer’s. Finally, further research could be conducted to develop new synthesis methods for 4-[(Cyclopentylamino)sulfonyl]benzoic acid.

Synthesis Methods

4-[(Cyclopentylamino)sulfonyl]benzoic acid can be synthesized by two different methods. The first method involves the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base. This reaction yields 4-[(Cyclopentylamino)sulfonyl]benzoic acid and cyclopentanol. The second method involves the reaction of cyclopentanone with thionyl chloride followed by reaction with hydroxylamine hydrochloride. This reaction yields 4-[(Cyclopentylamino)sulfonyl]benzoic acid and hydrochloric acid.

Scientific Research Applications

4-[(Cyclopentylamino)sulfonyl]benzoic acid has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, such as amides, esters, and aldehydes. It has also been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, 4-[(Cyclopentylamino)sulfonyl]benzoic acid has been used in the synthesis of polymers and surfactants.

properties

IUPAC Name

4-(cyclopentylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-12(15)9-5-7-11(8-6-9)18(16,17)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMNEBXKOSVTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Cyclopentylamino)sulfonyl]benzoic acid

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